molecular formula C10H17N B13825407 5-ethenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine

5-ethenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine

Cat. No.: B13825407
M. Wt: 151.25 g/mol
InChI Key: QPQCLWMDLSAYDS-UHFFFAOYSA-N
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Description

5-ethenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine is an organic compound with the molecular formula C10H17N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aldehyde with an amine in the presence of a catalyst can lead to the formation of the desired pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-ethenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives .

Scientific Research Applications

5-ethenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be studied for potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-ethenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: Another heterocyclic compound with two adjacent nitrogen atoms.

    Pyrimidine: Contains two nitrogen atoms at positions 1 and 3 in the ring.

    Pyrazine: Similar to pyrimidine but with nitrogen atoms at positions 1 and 4.

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

5-ethenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C10H17N/c1-4-10-6-5-7-11(8-10)9(2)3/h4,6,9H,1,5,7-8H2,2-3H3

InChI Key

QPQCLWMDLSAYDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC=C(C1)C=C

Origin of Product

United States

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